molecular formula C13H11BrN2OS B14906806 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B14906806
M. Wt: 323.21 g/mol
InChI Key: SEGJIYUMQXZMQD-UHFFFAOYSA-N
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Description

4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a cyclopenta[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and cyclopenta[d]thiazole-containing molecules. Examples include:

Uniqueness

What sets 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

4-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17)

InChI Key

SEGJIYUMQXZMQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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